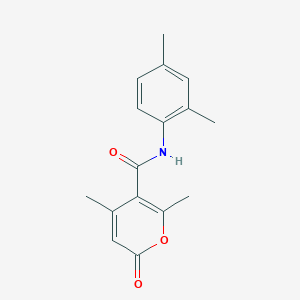
1-(2,4-Difluorophenyl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-3-ethylurea, also known as DFEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFEU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 206.19 g/mol.
科学的研究の応用
1-(2,4-Difluorophenyl)-3-ethylurea has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties. In a study conducted by Wang et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Zhu et al. (2018) demonstrated that 1-(2,4-Difluorophenyl)-3-ethylurea has potent antifungal activity against Candida albicans, a common fungal pathogen.
作用機序
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted cells. In the study by Wang et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to downregulate the expression of cyclin D1 and upregulate the expression of p21, leading to cell cycle arrest and apoptosis. In the study by Zhu et al. (2018), 1-(2,4-Difluorophenyl)-3-ethylurea was found to disrupt the cell wall and membrane of Candida albicans, leading to cell death.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-3-ethylurea has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of cell wall and membrane. In a study by Cheng et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to inhibit the growth of Staphylococcus aureus by disrupting the bacterial cell wall and membrane. Another study by Li et al. (2018) demonstrated that 1-(2,4-Difluorophenyl)-3-ethylurea can induce apoptosis in human glioblastoma cells by activating the caspase pathway.
実験室実験の利点と制限
1-(2,4-Difluorophenyl)-3-ethylurea has several advantages for lab experiments, including its high solubility in organic solvents, ease of synthesis, and potent biological activity. However, 1-(2,4-Difluorophenyl)-3-ethylurea also has some limitations, including its potential toxicity and lack of selectivity towards specific cell types. Therefore, caution should be exercised when handling 1-(2,4-Difluorophenyl)-3-ethylurea in the lab, and further research is needed to determine its safety profile and optimal conditions for use.
将来の方向性
There are several future directions for research on 1-(2,4-Difluorophenyl)-3-ethylurea, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylurea to identify its molecular targets and pathways.
3. Evaluation of the in vivo efficacy and toxicity of 1-(2,4-Difluorophenyl)-3-ethylurea in animal models.
4. Development of novel formulations and delivery methods for 1-(2,4-Difluorophenyl)-3-ethylurea to enhance its bioavailability and selectivity.
5. Exploration of the potential applications of 1-(2,4-Difluorophenyl)-3-ethylurea in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-(2,4-Difluorophenyl)-3-ethylurea is a promising chemical compound with potent biological activity and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.
合成法
1-(2,4-Difluorophenyl)-3-ethylurea can be synthesized by reacting 2,4-difluoroaniline with ethyl isocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds at room temperature and yields 1-(2,4-Difluorophenyl)-3-ethylurea as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-2-12-9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPECQQGROKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-ethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)


![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)
![N-(2-fluoro-4-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7461746.png)




![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)


![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)